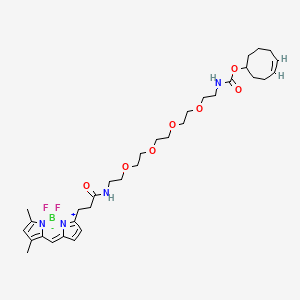
Bdp FL-peg4-tco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bdp FL-peg4-tco is a compound that combines a fluorescent dye (Bdp FL) with a polyethylene glycol (PEG) spacer and a trans-cyclooctene (TCO) group. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bdp FL-peg4-tco involves the conjugation of Bdp FL with a PEG spacer and a TCO group. The process typically includes the following steps:
Synthesis of Bdp FL: The fluorescent dye Bdp FL is synthesized through a series of organic reactions involving boron-dipyrromethene (BODIPY) derivatives.
Attachment of PEG Spacer: The PEG spacer is attached to the Bdp FL dye through esterification or amidation reactions.
Conjugation with TCO Group: The TCO group is introduced through a click chemistry reaction, forming a stable linkage with the PEG spacer
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Bdp FL: Large-scale synthesis of the Bdp FL dye.
PEGylation: Attachment of the PEG spacer to the Bdp FL dye in large reactors.
Click Chemistry Reaction: Conjugation of the TCO group using automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bdp FL-peg4-tco undergoes various chemical reactions, including:
Click Chemistry: The TCO group reacts with tetrazines to form stable triazole linkages.
Substitution Reactions: The PEG spacer can undergo substitution reactions to introduce other functional groups
Common Reagents and Conditions
Click Chemistry: Tetrazines are commonly used as reagents under mild conditions (room temperature, aqueous solutions).
Substitution Reactions: Various nucleophiles can be used for substitution reactions, typically under basic conditions
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with tetrazines.
Functionalized PEG Derivatives: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Bdp FL-peg4-tco has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to label proteins, antibodies, and other biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of fluorescent probes and sensors
Mecanismo De Acción
The mechanism of action of Bdp FL-peg4-tco involves the following steps:
Conjugation: The TCO group reacts with tetrazines to form stable triazole linkages.
Fluorescence: The Bdp FL dye emits fluorescence upon excitation, allowing for detection and imaging.
Solubility: The PEG spacer increases the solubility of the compound in aqueous solutions, enhancing its biocompatibility
Comparación Con Compuestos Similares
Similar Compounds
Bdp FL-peg4-dibenzocyclooctyne (DBCO): Contains a DBCO group instead of TCO, used for copper-free click chemistry.
Bdp FL-peg4-azide: Contains an azide group, used for azide-alkyne cycloaddition reactions.
Uniqueness
Bdp FL-peg4-tco is unique due to its TCO group, which allows for rapid and efficient click chemistry reactions with tetrazines under mild conditions. This makes it highly suitable for bioconjugation and in vivo applications .
Propiedades
Fórmula molecular |
C33H49BF2N4O7 |
|---|---|
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)/b4-3+ |
Clave InChI |
FISJDIFFUFNJNS-ONEGZZNKSA-N |
SMILES isomérico |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4)C)C)(F)F |
SMILES canónico |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


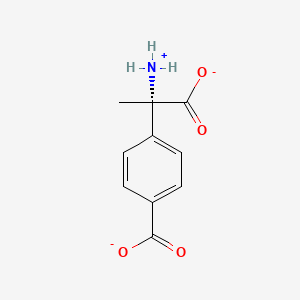
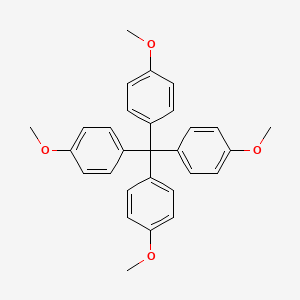
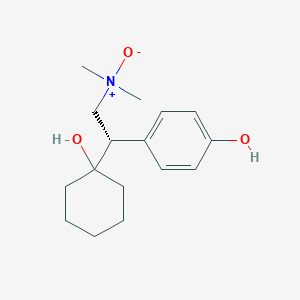
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
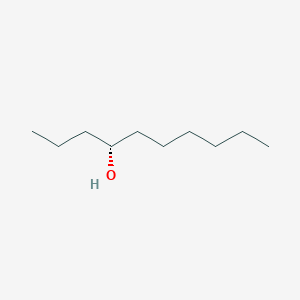
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
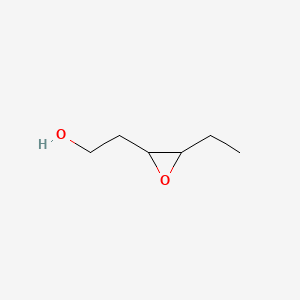
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
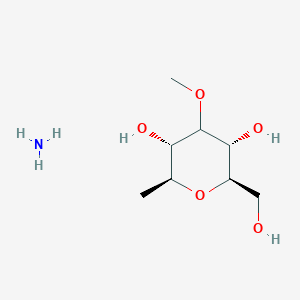
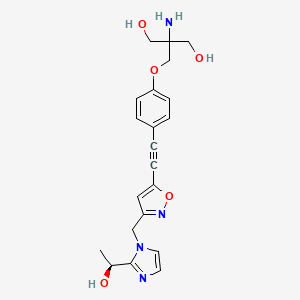
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
